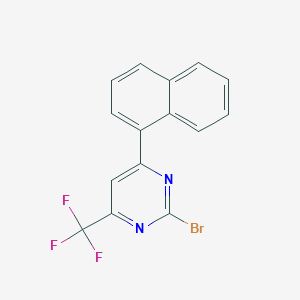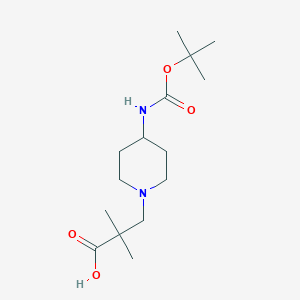
2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates. These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity. The presence of a bromophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction, where a bromophenyl magnesium halide reacts with a suitable cyclopropane derivative.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone or other nucleophiles under suitable conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Iodophenyl derivatives, other substituted phenyl compounds.
Applications De Recherche Scientifique
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” depends on its specific interactions with molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the cyclopropane ring can impart unique conformational properties. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” is unique due to the combination of the strained cyclopropane ring and the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVJKZHLQIKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
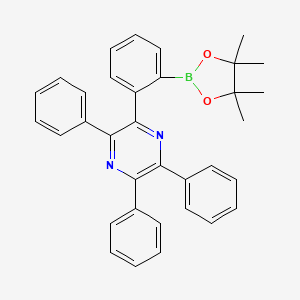
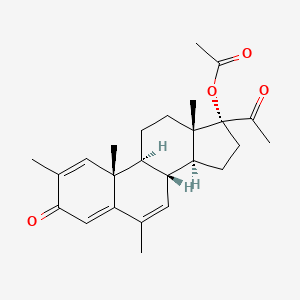

![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

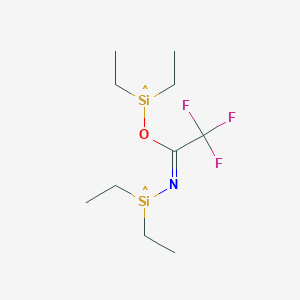
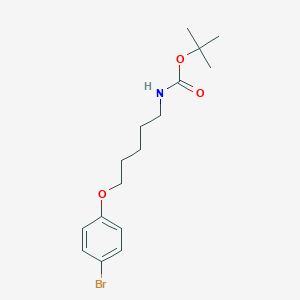
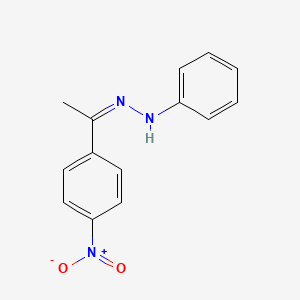

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

